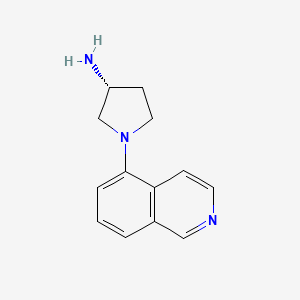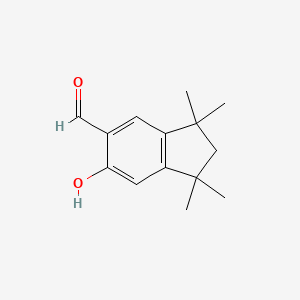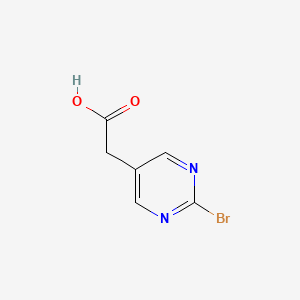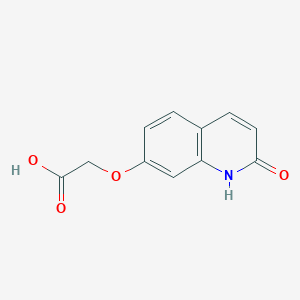
(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine is a chiral compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring attached to a pyrrolidine ring, which is further substituted with an amine group. The (3R) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the reduction of a pyrrole derivative or via the cyclization of a 1,4-diamine precursor.
Coupling of the Isoquinoline and Pyrrolidine Rings: The two rings can be coupled through a nucleophilic substitution reaction, where the isoquinoline derivative is reacted with a pyrrolidine derivative in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired stereochemistry and minimize by-product formation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated isoquinoline derivatives.
科学的研究の応用
(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
(3S)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine: The enantiomer of the compound with the opposite stereochemistry.
1-(Isoquinolin-5-yl)pyrrolidin-3-amine: A non-chiral version of the compound.
1-(Isoquinolin-5-yl)piperidin-3-amine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine is unique due to its specific (3R) stereochemistry, which can significantly influence its biological activity and chemical reactivity. This stereochemistry can lead to different interactions with molecular targets compared to its enantiomer or other similar compounds, making it a valuable compound for research and development.
特性
CAS番号 |
675602-50-3 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC名 |
(3R)-1-isoquinolin-5-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H15N3/c14-11-5-7-16(9-11)13-3-1-2-10-8-15-6-4-12(10)13/h1-4,6,8,11H,5,7,9,14H2/t11-/m1/s1 |
InChIキー |
DRIWDSVTRJINQV-LLVKDONJSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)C2=CC=CC3=C2C=CN=C3 |
正規SMILES |
C1CN(CC1N)C2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)



![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)
![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)




![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)
